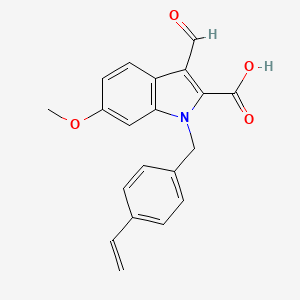

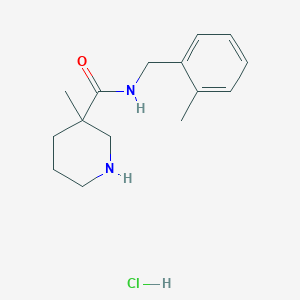

![molecular formula C18H14N2O5 B1392666 1-{2-[(2-Carboxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxylic acid CAS No. 1242928-26-2](/img/structure/B1392666.png)

1-{2-[(2-Carboxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “1-{2-[(2-Carboxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxylic acid” is a complex organic molecule. It contains an indole group, which is a common structure in many natural substances, and a carboxyphenyl group, which is a common motif in medicinal chemistry .

Synthesis Analysis

The synthesis of this compound could involve the rearrangement of 2-azidobenzoic acid under irradiation in aqueous-organic media in the presence of acetates of alkali or alkaline earth metals . The yield of the products was determined by means of HPLC, with a conversion rate of azide 1 being 70% .Molecular Structure Analysis

The molecular structure of this compound can be elucidated by methods of mass and NMR spectroscopy . The structure likely involves a complex arrangement of the indole and carboxyphenyl groups, along with the amino and carboxylic acid functionalities .Chemical Reactions Analysis

The chemical reactions involving this compound could be quite complex, given its multiple functional groups. Amino acids, for example, can undergo a variety of reactions, including nucleophilic attacks, condensation reactions, and amide bond formation .Physical And Chemical Properties Analysis

Amino acids, which this compound structurally resembles, are known to have high melting points and are soluble in water and ethanol . They can act as both acids and bases due to their amphoteric nature .Wissenschaftliche Forschungsanwendungen

Oligomerization and Synthesis

- Oligomerization of Indole Derivatives : Indole derivatives, such as indole-5-carboxylic acid, can react with thiols in the presence of trifluoroacetic acid to yield adducts. These reactions also lead to the parallel formation of dimers and trimers of the indole derivatives (Mutulis et al., 2008).

- Synthesis of Indole-2-Carboxylic Acid Derivatives : A series of indole-2-carboxylic acid derivatives have been synthesized for therapeutic applications. These compounds have shown significant antibacterial and moderate antifungal activities, indicating their potential in developing new drugs (Raju et al., 2015).

Chemical Structure and Stability Analysis

- Stability and Reactivity of Indole Derivatives : Indole-2-carboxylic acid and its derivatives are more stable than usual indoles towards acid and oxidation conditions, while still being reactive at the 3-position. They can be used as stable equivalents of usual indoles for various synthetic applications (Murakami, 1987).

Applications in Biological and Pharmacological Research

- Discovery of Selective Receptor Antagonists : Certain indole derivatives have been identified as potent and selective antagonists for specific receptors, indicating their potential in the development of new therapeutic agents (Chen et al., 2016).

Conformational Studies and Synthesis of Novel Compounds

- Conformationally Constrained Tryptophan Derivatives : Novel 3,4-fused tryptophan analogues have been designed and synthesized for use in peptide/peptoid conformation elucidation studies, demonstrating the versatility of indole derivatives in detailed molecular structure studies (Horwell et al., 1994).

Analytical Chemistry and Molecular Docking Analysis

- Molecular Docking Analysis of Anti-inflammatory Drugs : Indole acetamide derivatives have been synthesized and analyzed using molecular docking studies targeting specific domains, showcasing the use of these compounds in the design of new drugs with specific biological activities (Al-Ostoot et al., 2020).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[2-(2-carboxyanilino)-2-oxoethyl]indole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O5/c21-16(19-13-7-3-2-6-12(13)17(22)23)10-20-14-8-4-1-5-11(14)9-15(20)18(24)25/h1-9H,10H2,(H,19,21)(H,22,23)(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKBMTUFTMCQPST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2CC(=O)NC3=CC=CC=C3C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{2-[(2-Carboxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Isobutyl 4-[(5-formyl-2-methoxybenzyl)oxy]benzoate](/img/structure/B1392586.png)

![2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1,3-dione](/img/structure/B1392587.png)

![3-(3-Isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)benzoic acid](/img/structure/B1392595.png)

![4-({[4-(Azepan-1-ylmethyl)piperidin-1-yl]carbonyl}-amino)benzoic acid hydrochloride](/img/structure/B1392598.png)

![Methyl 3-amino-4-[(2-methoxyethyl)amino]benzoate](/img/structure/B1392600.png)

![Ethyl 3-amino-4-[(2-{[(methylamino)carbonyl]amino}ethyl)amino]benzoate](/img/structure/B1392605.png)